N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}adamantane-1-carboxamide
Description
N-{[4-(Thiophen-2-yl)oxan-4-yl]methyl}adamantane-1-carboxamide is a structurally complex adamantane derivative characterized by a carboxamide-linked adamantane core and a 4-(thiophen-2-yl)oxan-4-ylmethyl substituent. This compound’s synthesis likely involves coupling adamantane-1-carbonyl chloride with a pre-synthesized oxane-thiophene-methylamine intermediate under conditions analogous to those reported for related adamantane-carboxamides (e.g., K₂CO₃-mediated amidation in toluene) .
Properties
IUPAC Name |
N-[(4-thiophen-2-yloxan-4-yl)methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2S/c23-19(21-11-15-8-16(12-21)10-17(9-15)13-21)22-14-20(3-5-24-6-4-20)18-2-1-7-25-18/h1-2,7,15-17H,3-6,8-14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNJKRRGSGRWHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}adamantane-1-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
Chemical Structure and Synthesis
The compound features a unique structure incorporating an adamantane core, an oxan moiety, and a thiophene ring. Its molecular formula is with a molecular weight of approximately 303.42 g/mol. The synthesis typically involves the reaction of adamantane derivatives with thiophene-containing reagents under controlled conditions to yield the desired carboxamide.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial agent, anti-inflammatory compound, and inhibitor of specific enzyme activities.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating minimal inhibitory concentrations (MICs) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.5 | Strongly Inhibitory |
| Escherichia coli | 1.0 | Moderately Inhibitory |
| Bacillus subtilis | 0.75 | Strongly Inhibitory |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicate that it can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, reducing the production of inflammatory mediators.
- Membrane Interaction : It can disrupt bacterial membranes, leading to cell lysis and death.
- Receptor Modulation : The compound may bind to certain receptors, altering their activity and influencing cellular signaling pathways.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry reported that this compound showed promising results against multi-drug resistant strains, making it a candidate for further development as an antibiotic.
- Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential use in managing inflammatory conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}adamantane-1-carboxamide with structurally or functionally related adamantane-carboxamides and thiophene-containing analogs.
Table 1: Comparative Analysis of Key Compounds
*Calculated based on structural inference.
Key Comparisons:
Structural Diversity :
- The target compound uniquely combines adamantane with a thiophene-oxane hybrid substituent, distinguishing it from analogs like N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]adamantane-1-carboxamide (thiazole-sulfonamide-phenyl substituent) and N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}adamantane-1-carboxamide (oxadiazole-methylphenyl substituent) .
- Thiophene derivatives lacking adamantane, such as compound 26 from , exhibit potent anticancer activity (IC50 ~10 µM) due to thiophene’s electron-rich aromatic system and sulfonamide-mediated enzyme inhibition .
Physicochemical Properties :
- The target compound ’s molecular weight (~345 g/mol) and lipophilicity (logP estimated >4) are intermediate between the smaller N-(4-ethoxyphenyl)-1-adamantanecarboxamide (299 g/mol) and bulkier analogs like N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]adamantane-1-carboxamide (417 g/mol) .
- The oxane ring may improve aqueous solubility compared to purely aromatic substituents (e.g., ethoxyphenyl).
Synthetic Complexity :
- Synthesis of the target compound likely requires multi-step protocols similar to those in , involving cyclization of thiophene-oxane intermediates followed by amidation with adamantane-1-carbonyl chloride . This contrasts with simpler carboxamides like N-(4-ethoxyphenyl)-1-adamantanecarboxamide, which can be synthesized in fewer steps .
Biological Potential: While direct data are lacking for the target compound, its thiophene moiety aligns with the antiproliferative activity of ’s thiophene-sulfonamide derivatives (IC50 <10 µM) . Adamantane’s role in enhancing blood-brain barrier permeability could further position this compound for neuropharmacological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
